molecular formula C11H14N2O3S B14894048 n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide

n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide

Cat. No.: B14894048
M. Wt: 254.31 g/mol
InChI Key: JEQYCWMIWNQFNE-UHFFFAOYSA-N
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Description

n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C11H14N2O3S It is known for its unique structural properties, which include a cyclopropane ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting an appropriate amine with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Coupling of the Phenyl and Cyclopropane Moieties: The final step involves coupling the phenyl group with the cyclopropane ring through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as the NLRP3 inflammasome. By inhibiting the activation of this inflammasome, the compound can reduce the production of pro-inflammatory cytokines like interleukin-1β. This inhibition occurs through the modulation of signaling pathways involving nuclear factor-kappa B (NF-κB) and other related proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide stands out due to its specific inhibition of the NLRP3 inflammasome, which is a key player in various inflammatory and neurodegenerative diseases. Its unique combination of a cyclopropane ring and a sulfonamide group contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

N-[3-(methanesulfonamido)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H14N2O3S/c1-17(15,16)13-10-4-2-3-9(7-10)12-11(14)8-5-6-8/h2-4,7-8,13H,5-6H2,1H3,(H,12,14)

InChI Key

JEQYCWMIWNQFNE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC2

Origin of Product

United States

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